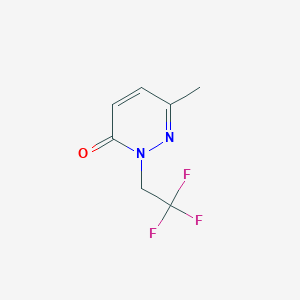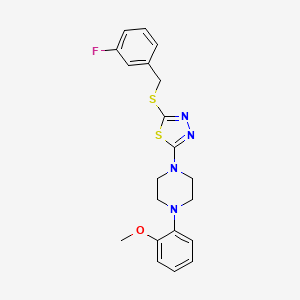
6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one” is also known as Atogepant . It is an orally administered, small-molecule, calcitonin gene-related peptide (CGRP) receptor antagonist . It was developed by AbbVie and received FDA approval under the brand name Qulipta in September 2021 . It is used for the preventative therapy of episodic migraine headaches .
Molecular Structure Analysis
The molecular structure of Atogepant is complex, with a molecular formula of C29H23F6N5O3 . It contains a trifluoromethyl group, which is a common feature in many pharmaceutical compounds .Applications De Recherche Scientifique
Medicine: Pharmacological Applications
The trifluoromethyl group in compounds like 6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is known to impart unique pharmacological properties. This group can enhance the biological activity and metabolic stability of pharmaceuticals . In medicine, this compound could potentially be used in the development of new therapeutic drugs that require increased potency and longer duration in the body due to the presence of the trifluoromethyl group.
Electronics: Material Properties Enhancement
In the field of electronics, materials with fluorine groups such as trifluoromethyl are valued for their high electronegativity and ability to improve the material’s dielectric properties . This compound could be used in the synthesis of advanced materials for electronic components that require high thermal stability and resistance to degradation under electrical stress.
Agrochemicals: Development of Pesticides
The incorporation of fluorine atoms in agrochemicals can lead to the development of more effective pesticides. The trifluoromethyl group can contribute to the creation of compounds that are more resistant to hydrolysis and oxidative degradation, thus prolonging their action as pesticides .
Catalysis: Enhancing Reaction Efficiency
In catalysis, the introduction of a trifluoromethyl group can influence the reactivity and selectivity of catalytic processes . The compound could be explored for its potential to act as a ligand or a catalyst modifier to improve the efficiency of various chemical reactions.
Material Science: Creation of High-Performance Polymers
Fluorinated compounds are often used in the creation of high-performance polymers due to their ability to confer enhanced chemical resistance and thermal stability . The subject compound could be valuable in the research and development of new polymers with superior properties for industrial applications.
Environmental Science: Tracer Studies
Fluorinated organic compounds can serve as excellent tracers in environmental studies due to their distinct chemical signatures. The compound 6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one could be utilized in tracer studies to track the movement and transformation of organic pollutants in the environment .
Mécanisme D'action
Target of Action
The primary target of 6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is the calcitonin gene-related peptide (CGRP) receptors . CGRP is a neuropeptide that plays a crucial role in the transmission of pain and the dilation of blood vessels. The antagonism of CGRP receptors can help prevent the onset of migraines .
Mode of Action
6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one acts as an antagonist to the CGRP receptors . By binding to these receptors, it prevents CGRP from attaching and activating them, thereby inhibiting the biochemical pathways that lead to migraines .
Biochemical Pathways
The compound’s action on the CGRP receptors affects the pain transmission pathway . CGRP is known to play a key role in transmitting signals of pain to the brain. By blocking these receptors, the compound prevents the transmission of pain signals, thereby helping to prevent the onset of migraines .
Pharmacokinetics
It is known that the compound is administered orally
Result of Action
The molecular and cellular effects of the compound’s action result in the prevention of migraines . By antagonizing the CGRP receptors, the compound prevents the transmission of pain signals to the brain, thereby helping to prevent the onset of migraines .
Action Environment
It is known that the compound is administered orally , suggesting that factors such as diet and gastrointestinal health may influence its absorption and efficacy
Orientations Futures
Atogepant represents a new era in migraine management . It is the first oral CGRP receptor antagonist developed specifically for migraine prevention . It is also in phase 3 clinical development for the preventive treatment of chronic migraine in various other countries . This suggests that Atogepant and other CGRP receptor antagonists may play a significant role in future migraine treatment strategies.
Propriétés
IUPAC Name |
6-methyl-2-(2,2,2-trifluoroethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-5-2-3-6(13)12(11-5)4-7(8,9)10/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQMBAKLALPFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide](/img/structure/B3007223.png)
![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B3007225.png)


![5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B3007232.png)

![methyl 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3007234.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007235.png)
![N-(3,5-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3007236.png)
![5-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3007237.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3007239.png)
![3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007242.png)
![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B3007243.png)